Fmoc-D-Thz-OH
Description
Contextualization within Non-Canonical Amino Acid Chemistry Research
The use of non-canonical amino acids (ncAAs) has become a cornerstone of modern peptide and protein research. nih.gov While natural proteins are constructed from a set of 20 canonical amino acids, the incorporation of ncAAs allows for the creation of peptides with novel structures and functions. nih.gov These modifications can introduce conformational constraints, alter proteolytic stability, and introduce new chemical functionalities. Fmoc-D-Thz-OH fits into this context as a commercially available, Fmoc-protected ncAA that can be seamlessly integrated into peptide sequences using standard synthesis protocols. nih.gov Its thiazolidine (B150603) ring acts as a masked cysteine residue, with the thiol group protected within the ring structure. smolecule.com
Historical Trajectory and Early Academic Investigations of Thiazolidine Amino Acids
The study of thiazolidine-containing compounds has a history rooted in medicinal chemistry. Thiazolidinone derivatives, a related class of compounds, have been investigated for a wide range of pharmacological activities for decades. researchgate.net The thiazolidine ring itself is a five-membered heterocycle containing both sulfur and nitrogen. nih.gov Early research into thiazolidinediones, which feature a thiazolidine ring with two carbonyl groups, identified them as potential therapeutic agents, notably as insulin-sensitizing drugs for diabetes. ijpsdronline.comresearchgate.netnih.gov This foundational research into the synthesis and biological activity of thiazolidine-based scaffolds paved the way for the development and application of more specialized derivatives like this compound in peptide chemistry.
Significance of D-Configuration in Peptide and Peptidomimetic Research
In nature, the vast majority of amino acids found in proteins are of the L-configuration. biopharmaspec.comjpt.com The incorporation of D-amino acids, which are the non-superimposable mirror images of their L-counterparts, is a powerful strategy in peptide and peptidomimetic research. biopharmaspec.comjpt.comnumberanalytics.com A primary advantage of using D-amino acids is the enhanced resistance of the resulting peptides to proteolytic degradation by enzymes, which are stereospecific for L-amino acids. biopharmaspec.commdpi.com This increased stability can lead to a longer half-life in biological systems. biopharmaspec.com Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, such as facilitating the formation of particular types of β-turns, which can be crucial for biological activity and receptor binding. mdpi.compsu.edu The D-configuration of this compound is therefore a deliberate design feature to impart these desirable properties to synthetic peptides.
Overview of Key Research Paradigms Utilizing this compound
The application of this compound is primarily situated within the positivist research paradigm , which emphasizes objective, empirical, and measurable evidence. This is evident in its use in synthetic and medicinal chemistry, where the goals are to create new molecules with specific, verifiable properties and to systematically investigate their structure-activity relationships. Researchers in this paradigm focus on quantifiable data, such as reaction yields, purity, and biological activity assays.
However, the broader impact of the research utilizing this compound can also be viewed through an interpretivist lens, where the focus is on understanding the complex biological roles and interactions of the resulting peptides. For instance, while the synthesis of a novel peptide containing D-Thz is a positivist endeavor, studying how this peptide interacts with a specific receptor to elicit a biological response involves interpreting complex biological data to understand its mechanism of action.
Ultimately, much of the research involving this compound aligns with a pragmatic paradigm , which focuses on problem-solving and practical applications. The development of new peptide-based therapeutics is a prime example, where the objective is to create a functional solution to a health problem. This approach often involves a mixed-methods approach, combining quantitative data from chemical synthesis and biological assays with qualitative interpretations of the results to guide further drug development.
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | Fmoc-D-thiazolidine-4-carboxylic acid, N-alpha-Fmoc-thiazolidine-D-4-carboxylic acid |
| CAS Number | 198545-89-0 chemimpex.compeptide.comwuxiapptec.comiris-biotech.dechemsrc.com |
| Molecular Formula | C19H17NO4S chemimpex.compeptide.comiris-biotech.de |
| Molecular Weight | 355.4 g/mol chemimpex.com |
| Appearance | White crystalline powder chemimpex.com |
| Purity | ≥99% (HPLC) chemimpex.com |
| Melting Point | 151-159 °C chemimpex.com |
| Storage | 0-8°C chemimpex.com |
Applications in Research
This compound serves as a valuable building block in several areas of research:
Peptide Synthesis: It is widely used in the solid-phase synthesis of peptides, including cyclic peptides which often exhibit enhanced biological activity. chemimpex.commdpi.com
Drug Development: Researchers utilize this compound in the design of novel therapeutics, particularly in the fields of anticancer and antiviral drug discovery, due to its unique structural properties that can enhance drug efficacy. chemimpex.com It is considered an important raw material and intermediate in the synthesis of pharmaceuticals. lookchem.com
Bioconjugation: It is employed in bioconjugation processes to attach biomolecules to other molecules or surfaces, which can facilitate the development of targeted drug delivery systems. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNZLPLVVGCMO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198545-89-0 | |
| Record name | (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc D Thz Oh and Its Precursors
Strategies for Precursor Synthesis and Stereochemical Control
The synthesis of the direct precursor to Fmoc-D-Thz-OH, which is (4R)-thiazolidine-4-carboxylic acid (D-Thz-OH), begins with D-cysteine. The chirality of the final product is dependent on maintaining the stereochemistry of this starting amino acid.
While D-cysteine is a naturally available amino acid, various derivatives are often synthesized for specific applications or as part of more complex molecular architectures. Enzymatic synthesis represents one approach. For instance, D-cysteine related amino acids have been synthesized from 3-chloro-D-alanine and various mercaptans using the β-replacement reaction of 3-chloro-D-alanine chloride-lyase from Pseudomonas putida. nih.gov Chemical methods for producing cysteine derivatives have also been established, such as reacting an N-protected-o-tosyl-L-serine methyl ester with thiophenol in the presence of potassium bicarbonate to yield an S-phenyl-L-cysteine derivative, a process that can be adapted for the D-enantiomer. google.com These derivative synthesis strategies highlight the versatility of cysteine chemistry, which is foundational to accessing the precursors for this compound.
The defining structural feature of D-Thz-OH is the five-membered thiazolidine (B150603) ring. This heterocycle is typically formed through the cyclization of D-cysteine with a carbonyl compound. wikipedia.org This reaction serves to mask the reactive thiol group of the cysteine residue. smolecule.com
The formation of the thiazolidine ring is achieved via a condensation reaction between an aminothiol, in this case, D-cysteine, and an aldehyde or ketone. wikipedia.orgscielo.br The reaction proceeds through the formation of an intermediate imine (Schiff base), followed by an intramolecular cyclization where the nucleophilic thiol group attacks the imine carbon. researchgate.net For the synthesis of the parent D-thiazolidine-4-carboxylic acid (thioproline), formaldehyde (B43269) is the carbonyl compound used. wikipedia.org The reaction can be carried out in aqueous solutions, often at a controlled pH between 7.0 and 9.5 and temperatures ranging from 30 to 50°C. researchgate.netgoogle.com The use of different aldehydes and ketones leads to various 2-substituted thiazolidine derivatives. novapublishers.comresearchgate.net
| Carbonyl Compound | Amino Acid | Resulting Thiazolidine Derivative | Key Findings | Reference(s) |
| Formaldehyde | Cysteine | Thiazolidine-4-carboxylic acid (Thioproline) | A notable derivative formed from the condensation reaction. | wikipedia.org |
| Aldehydes (general) | L-Cysteine | 2-substituted-1,3-thiazolidine-4-carboxylic acids | Reaction yields a mixture of (2R,4R) and (2S,4R) diastereoisomers. | scielo.brnovapublishers.comresearchgate.net |
| Succindialdehyde | L-Cysteine | Hexahydro-pyrrolo[1',2',5':3,4,5]thiazolo[3,4-c]oxazol-1-one | A single stereoisomer was obtained in a diastereoselective tandem ring closure. | scielo.brscielo.br |
| Benzaldehyde | L-Cysteine | (R)-2-Phenyl-thiazolidine-4-carboxylic acid | Condensation in water produces an epimeric mixture. | rsc.org |
When an achiral aldehyde reacts with D-cysteine, a new chiral center is created at the C2 position of the thiazolidine ring. This reaction is often not diastereoselective, resulting in a mixture of cis (2S,4R) and trans (2R,4R) diastereoisomers. scielo.bryok.gov.tr However, achieving stereoselectivity is crucial for many applications. Research has shown that stereoselective synthesis can be influenced by reaction conditions and the choice of reactants. For example, the condensation of L-cysteine with succindialdehyde can lead to a tricyclic product as a single stereoisomer under thermodynamic control. scielo.brscielo.br In some cases, a single isomer may form initially but can epimerize into a diastereomeric mixture in solution. researchgate.net Another strategy involves the diastereoselective acylation of the thiazolidine ring, which can proceed through a ring-opening and ring-closure mechanism to selectively yield a single, thermodynamically more stable N-acylthiazolidine stereoisomer. scielo.br
Methodologies for Thiazolidine Ring Formation
N-Terminal Fmoc-Protection Techniques
The final step in the synthesis of this compound is the protection of the secondary amine in the thiazolidine ring with the fluorenylmethoxycarbonyl (Fmoc) group. This group is valued in solid-phase peptide synthesis for its stability under acidic conditions and its facile removal under mild basic conditions, typically with piperidine (B6355638). total-synthesis.com
The direct protection of the amino group of D-thiazolidine-4-carboxylic acid is typically achieved using an activated Fmoc reagent. scielo.br The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction is generally performed under Schotten-Baumann conditions, where the amino acid is dissolved in a basic aqueous solution (e.g., sodium carbonate or sodium bicarbonate) mixed with an organic solvent like dioxane or acetonitrile (B52724). acs.org The activated Fmoc reagent is then added to the solution. While both Fmoc-Cl and Fmoc-OSu are effective, Fmoc-OSu is often preferred for its greater stability and the tendency for cleaner reactions with fewer side products compared to the more moisture-sensitive Fmoc-Cl. total-synthesis.commedchemexpress.com The reaction mixture is typically stirred for several hours at room temperature to ensure complete conversion to the N-Fmoc protected product.
| Reagent | Common Name | Key Characteristics | Reference(s) |
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | The original reagent for introducing the Fmoc group; highly reactive but sensitive to moisture and can generate dipeptide impurities. | total-synthesis.comacs.org |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | A solid, more stable alternative to Fmoc-Cl; reaction conditions are easier to control with fewer side reactions. Widely used in modern protocols. | acs.orgmedchemexpress.comenamine.net |
Optimization of Reaction Conditions for Fmoc-Protection
The synthesis of this compound involves the protection of the secondary amine of its precursor, D-Thiazolidine-4-carboxylic acid (D-Thz-OH). This transformation is typically achieved via a Schotten-Baumann reaction, where reaction conditions are optimized to maximize yield and purity.
Key parameters for optimization include the choice of Fmoc-donating reagent, base, solvent, temperature, and reaction time.
Fmoc Reagents: The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com While Fmoc-Cl is highly reactive, Fmoc-OSu is often preferred as its reaction conditions are easier to control, leading to fewer side reactions and a cleaner product profile. total-synthesis.com
Base Selection: The reaction requires a base to neutralize the acid generated. Weak inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are commonly used in aqueous solvent systems. total-synthesis.comhighfine.com The use of strong organic bases, such as triethylamine, should be avoided as they can promote side reactions. highfine.com For anhydrous conditions, pyridine (B92270) in a solvent like dichloromethane (B109758) (CH₂Cl₂) is a suitable option. total-synthesis.com
Solvent System: The choice of solvent depends on the specific base and reagent used. Biphasic systems, such as dioxane and water or acetone (B3395972) and water, are frequently employed. wikipedia.org Dichloromethane is also a common solvent, particularly for reactions run under anhydrous conditions. vulcanchem.com
Temperature and Reaction Time: The Fmoc-protection reaction is often initiated at a low temperature, typically 0-5°C, to control the initial exothermic reaction and minimize the formation of byproducts. vulcanchem.com The reaction is then allowed to warm to room temperature and stirred for several hours, often overnight, to ensure completion. Research on similar thiazolidine derivatives has shown that reaction times of 12 to 24 hours at room temperature are effective.
An illustrative set of optimized reaction conditions is presented in the table below, based on general procedures for Fmoc-protection of amino acids.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Fmoc Reagent | Fmoc-OSu | Increased stability and fewer side reactions compared to Fmoc-Cl. total-synthesis.com |
| Precursor | D-Thiazolidine-4-carboxylic acid | Starting material for the synthesis. |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base to neutralize acid byproduct without cleaving the Fmoc group. total-synthesis.com |
| Solvent | Dioxane/Water mixture | Standard Schotten-Baumann conditions for dissolving both the amino acid and the Fmoc reagent. wikipedia.org |
| Temperature | Initial cooling to 0-5°C, then warm to room temperature. | Controls the initial reaction rate and minimizes side reactions. vulcanchem.com |
| Reaction Time | 12-24 hours | Ensures the reaction proceeds to completion. |
Purification Methodologies in this compound Synthesis Research
Achieving high purity is paramount for the use of this compound in applications like solid-phase peptide synthesis (SPPS). Crude products from the synthesis require rigorous purification, which is typically accomplished through a combination of chromatographic techniques and crystallization.
Chromatographic Techniques for Product Isolation and Enhancement of Purity
Chromatography is an indispensable tool for isolating this compound from unreacted starting materials, byproducts, and excess reagents.
Flash Column Chromatography: This is a standard method for the initial purification of the crude product. The technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent mixture. wiley-vch.de For Fmoc-protected amino acids, common solvent systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether. rsc.org The polarity of the eluent is gradually increased to first wash away nonpolar impurities before eluting the more polar product. The addition of a small percentage of acid, such as acetic acid, to the mobile phase can sometimes improve separation on silica gel. reddit.com After separation, the fractions containing the pure product are combined and the solvent is removed under reduced pressure.
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (>99%), reversed-phase HPLC (RP-HPLC) is the method of choice. acs.org In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A common mobile phase for purifying Fmoc-amino acid derivatives is a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution. wiley-vch.debiotage.com The high resolving power of HPLC allows for the separation of the target compound from even very closely related impurities.
| Technique | Stationary Phase | Typical Mobile Phase System | Reference |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane gradient | rsc.org |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water gradient with 0.1% TFA | wiley-vch.de |
Crystallization and Recrystallization Protocols for Research-Grade Material
Crystallization is a powerful purification technique that can yield highly pure, research-grade material. It relies on the principle that the target compound has lower solubility than impurities in a chosen solvent system at a specific temperature.
Recent research has focused on developing "green" crystallization methods that avoid toxic organic solvents. A notable example is the use of an ethanol/water system for purifying N-Fmoc-amino acids. google.com The general protocol involves dissolving the crude or semi-purified this compound in a minimal amount of a hot ethanol/water mixture (e.g., at 60-80°C). google.com The solution is then slowly cooled to a lower temperature (e.g., 12-16°C) or left at room temperature overnight to allow for the formation of crystals. google.com The resulting crystals are collected by filtration, washed with a cold ethanol/water solution, and dried. This method has been shown to produce N-Fmoc-amino acids with purities exceeding 99.5%. google.com
Other solvent systems reported for the recrystallization of similar compounds include ethyl acetate/hexane. frontiersin.org The choice of solvent or solvent pair is critical and must be determined empirically to maximize the yield and purity of the crystalline product.
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the reaction yield and ensuring the process is scalable are critical for the practical application of this compound, especially as demand increases for larger quantities in peptide synthesis.
Scalability: Translating a small-scale laboratory procedure to a larger, multi-gram scale introduces several challenges. thieme-connect.de
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor. The rate of addition of reagents may need to be adjusted, and more efficient cooling systems may be required.
Mixing: Ensuring homogeneous mixing in a large reaction vessel is more challenging and may require mechanical stirring.
Work-up and Purification: Extraction and filtration processes can become cumbersome at a larger scale. Purification by column chromatography, which is straightforward for small quantities, becomes less practical for kilograms of material. Therefore, an emphasis on developing a robust crystallization protocol is essential for large-scale purification. google.com
Reproducibility: A scalable process must be robust and reproducible. google.com Consistently achieving high yield and purity on different scales is a key goal. google.com For instance, a synthesis yield of about 80% was consistently achieved for a peptide on scales ranging from 2 g to 2200 g, demonstrating excellent scalability. google.com
By carefully optimizing reaction conditions and developing robust purification protocols, particularly crystallization, the laboratory synthesis of this compound can be made efficient, high-yielding, and scalable to meet research and development demands.
Integration of Fmoc D Thz Oh in Advanced Peptide Chemistry Research
Solid-Phase Peptide Synthesis (SPPS) Applications
Fmoc-D-Thz-OH is widely utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains on a solid support. mdpi.comchemicalbook.com Its application involves iterative cycles of deprotection and coupling reactions.
Coupling Reagent Selection and Efficiency for Thiazolidine (B150603) Amino Acids
The successful incorporation of this compound into a growing peptide chain hinges on the selection of an appropriate coupling reagent. The goal is to form an amide bond efficiently while minimizing side reactions, particularly racemization. peptide.com Thiazolidine-containing amino acids can present steric challenges, necessitating highly reactive activation methods.
A variety of phosphonium (B103445) and aminium salt-based reagents are employed. sigmaaldrich.com Reagents like HATU, HBTU, and PyBOP are popular choices as they are effective for most standard coupling reactions. bachem.com Research has shown that for thiazolidine amino acids, certain reagents exhibit superior performance. For instance, in the synthesis of zelkovamycin (B1683626) analogues, incomplete coupling was observed with DCC/HOBt, HBTU, or EDCI/HOBt, whereas the use of HATU with DIPEA as a base resulted in successful acylation. mdpi.com Similarly, the synthesis of certain cyclohexapeptides has been successfully achieved by coupling Fmoc-Thz-OH using N,N'-diisopropylcarbodiimide (DIC) in the presence of the additive 3-hydroxytriazolo[4,5-b]pyridine (HOAt). mdpi.com The additive HOAt is known to generate more reactive esters than HOBt, enhancing coupling efficiency. sigmaaldrich.com
More recent developments have introduced Oxyma Pure-based reagents, such as COMU and PyOxim, which offer high reactivity comparable to HATU but with an improved safety profile, as they are not derived from potentially explosive triazole compounds. sigmaaldrich.combachem.com The general order of reactivity for the active esters generated by these reagents is OAt > Oxyma Pure > OBt. sigmaaldrich.com
| Coupling Reagent | Additive/Base | Application Context | Observed Efficiency | Reference |
|---|---|---|---|---|
| HATU | DIPEA | Synthesis of heptapeptide | Successful coupling where HBTU, DCC/HOBt failed. | mdpi.com |
| DIC | HOAt / DIPEA | Synthesis of cyclohexapeptides | Effective for installing the Fmoc-Thz-OH residue. | mdpi.com |
| PyBOP | DIPEA | General peptide synthesis | Efficient coupling, but byproducts can be hazardous. | peptide.com |
| COMU | Base (e.g., DIPEA) | General peptide synthesis | High reactivity comparable to HATU with a better safety profile. | sigmaaldrich.combachem.com |
Fmoc Deprotection Strategies During Automated SPPS
The standard procedure for removing the temporary Nα-Fmoc protecting group in SPPS involves treatment with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), typically at a concentration of 20%. mdpi.comiris-biotech.de This basic treatment cleaves the Fmoc group, liberating the N-terminal amine for the next coupling cycle. iris-biotech.de
The progress of the Fmoc deprotection can be monitored in real-time in automated synthesizers. The dibenzofulvene-piperidine adduct that is formed upon cleavage has a strong UV absorbance, which can be quantified spectrophotometrically to ensure the deprotection reaction has gone to completion. iris-biotech.de
However, a significant consideration when working with thiazolidine-containing residues is the potential instability of the thiazolidine ring itself to the basic conditions used for Fmoc removal. academie-sciences.fr Studies have reported that prolonged exposure to bases like piperidine can lead to the undesired opening of the thiazolidine ring, resulting in the formation of a free cysteine residue and a subsequent disulfide peptide as a major byproduct. academie-sciences.fr This side reaction can significantly reduce the yield of the target peptide. Therefore, minimizing deprotection times while ensuring complete Fmoc removal is a critical process parameter. In cases of severe instability, alternative, orthogonal protecting groups to Fmoc may be considered. academie-sciences.fr
Methodological Challenges and Solutions in this compound Incorporation
The integration of this compound into peptide sequences is not without its difficulties. Key challenges include the aforementioned stability of the thiazolidine ring, potential for side reactions, and the eventual cleavage of the thiazolidine ring post-synthesis to reveal the native cysteine residue.
One of the primary challenges is the lability of the thiazolidine ring to the basic conditions required for Fmoc deprotection. academie-sciences.fr A strategic solution to this problem is the use of an alternative Nα-protecting group that is orthogonal to the Fmoc/tBu strategy. The allyloxycarbonyl (Alloc) group, for instance, can be used to protect the N-terminus. academie-sciences.frnih.gov The Alloc group is stable to piperidine but can be selectively removed using a palladium catalyst, thereby preserving the integrity of the thiazolidine ring during chain assembly. academie-sciences.frnih.gov
Another significant challenge is the cleavage of the thiazolidine ring itself to unmask the cysteine residue. Historically, the thiazolidine ring was considered highly stable to trifluoroacetic acid (TFA), requiring harsh conditions or extended treatment times (up to 36 hours) for removal. nih.gov However, more recent studies have shown that for many peptide sequences, complete deprotection of the thiazolidine ring can be achieved in much shorter timeframes (e.g., 1-6 hours) using standard TFA cleavage cocktails, making it a more viable protecting group than previously thought. nih.gov For N-terminal thiazolidine residues, ring-opening can also be achieved under mild conditions using agents like methoxylamine or metal catalysts. iris-biotech.dechemrxiv.org
| Challenge | Description | Proposed Solution | Reference |
|---|---|---|---|
| Thiazolidine Ring Instability | The ring can be opened by the basic piperidine solution used for Fmoc deprotection, reducing yield. | Use an orthogonal Nα-protecting group like Alloc, which is removed under neutral conditions with a palladium catalyst. | academie-sciences.fr |
| Difficult Thiazolidine Deprotection | The thiazolidine ring can be highly stable to acidolysis, requiring extended cleavage times. | Optimize TFA cleavage conditions; recent findings show deprotection can be efficient within 1-6 hours for many peptides. | nih.gov |
| Incomplete Coupling | Steric hindrance from the thiazolidine ring can lead to incomplete coupling reactions. | Employ highly reactive coupling reagents such as HATU or COMU with additives like HOAt or Oxyma. | mdpi.comsigmaaldrich.com |
Solution-Phase Peptide Synthesis (LPPS) Applications
While SPPS is dominant, liquid- or solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production or the synthesis of complex peptide segments. researchgate.net In LPPS, all reactions, including coupling and deprotection, are carried out in solution, with purification of intermediates after each step.
Esterification and Amide Bond Formation Reactions in Solution
The fundamental chemistry of amide bond formation in LPPS is similar to that in SPPS. researchgate.net A carboxylic acid is activated to facilitate nucleophilic attack by an amine. rsc.orgiris-biotech.de When incorporating this compound, its carboxyl group is activated using a coupling reagent, such as a carbodiimide (B86325) like DCC or DIC, often in the presence of an additive like HOBt to suppress racemization. peptide.comresearchgate.net Phosphonium reagents like PyBOP are also highly effective for solution-phase amide bond formation, including the synthesis of peptide thioesters. nih.gov
The choice of activating agent and reaction conditions is critical to ensure high yields and maintain the chiral integrity of the amino acids. nih.gov Boronic acid catalysts have also been explored for direct, catalytic amide bond formation from carboxylic acids and amines in solution, representing an alternative to traditional stoichiometric activating agents. rsc.org Esterification reactions, for example, to create C-terminal ester derivatives, can also be performed in solution, though they are less common in the direct context of incorporating this compound into a peptide backbone.
Orthogonal Protection Schemes for Complex Peptide Assemblies
The synthesis of complex, non-linear peptides such as branched or cyclic peptides often requires the use of orthogonal protecting groups. sigmaaldrich.com Orthogonality refers to the ability to remove one type of protecting group under a specific set of conditions without affecting other protecting groups present in the molecule. rsc.org
The Fmoc group itself is a key component of one of the most common orthogonal strategies, the Fmoc/tBu strategy. mdpi.comrsc.org In this scheme, the temporary Nα-Fmoc group is removed by a base (piperidine), while semi-permanent side-chain protecting groups (such as t-Butyl, Trityl, or Boc) are stable to this base but are readily cleaved by acid (TFA) during the final deprotection step. rsc.orggoogle.com
This compound fits perfectly within this scheme. For more complex syntheses requiring site-specific side-chain modification, additional orthogonal protecting groups can be introduced. For example, a lysine (B10760008) residue might be protected with an ivDde group. sigmaaldrich.com The ivDde group is stable to both the piperidine used to remove Fmoc and the TFA used for final cleavage, but it can be selectively removed with a dilute solution of hydrazine. sigmaaldrich.com This allows for modification of the lysine side chain (e.g., attachment of a fluorescent label or another peptide chain) while the rest of the peptide, including the this compound residue, remains fully protected. Similarly, the Alloc group, removed by palladium catalysis, provides another level of orthogonality for complex synthetic strategies. nih.gov
| Protecting Group | Abbreviation | Cleavage Conditions | Use Case | Reference |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Temporary Nα-amino protection. | rsc.org |
| tert-Butyl / tert-Butoxycarbonyl | tBu / Boc | Trifluoroacetic Acid (TFA) | Semi-permanent side-chain protection (e.g., for Asp, Glu, Tyr). | google.com |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Orthogonal Nα or side-chain protection for on-resin cyclization or modification. | nih.govnih.gov |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)3-methylbutyl | ivDde | 2% Hydrazine in DMF | Orthogonal side-chain protection (e.g., for Lys, Orn) for branching or labeling. | sigmaaldrich.com |
Chemo-Selective Ligation Strategies Involving Thiazolidine Moieties
The thiazolidine moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has become a valuable tool in advanced peptide chemistry. Its unique reactivity allows for its participation in various chemo-selective ligation strategies, enabling the synthesis of complex peptides and proteins. The incorporation of this compound, which introduces a D-configured thiazolidine-4-carboxylic acid residue, provides access to these powerful synthetic methods. This section explores both established and emerging ligation techniques that leverage the thiazolidine functional group.
Native Chemical Ligation (NCL) Variants Utilizing Thiazolidine
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the coupling of two unprotected peptide fragments—one with a C-terminal thioester and the other with an N-terminal cysteine—to form a native peptide bond. chemrxiv.orgnih.gov The thiazolidine moiety, introduced via this compound, plays a crucial role as a protecting group for the N-terminal cysteine. This strategy is particularly advantageous for sequential or one-pot ligation approaches, where multiple peptide fragments are assembled in a specific order without intermediate purification steps. nih.govscispace.com
The thiazolidine ring effectively masks the N-terminal cysteine's reactive amine and thiol groups, preventing undesired side reactions during the ligation of other segments. scispace.com This protection is stable under standard NCL conditions but can be readily removed to reveal the free N-terminal cysteine for a subsequent ligation step. scispace.com This deprotection is often achieved by treatment with methoxyamine hydrochloride, which cleaves the thiazolidine ring. nih.gov
Research has also demonstrated that the incorporation of a thiazolidine moiety can significantly accelerate the rate of NCL. In one study, thiazolidine thioester peptides were synthesized and their ligation rates were compared to traditional 3-mercaptopropionic acid-thioester analogues. The thiazolidine thioesters exhibited a notable increase in the NCL rate. This acceleration is particularly beneficial for ligations involving sterically hindered amino acids, such as the formation of a valine-cysteine peptide bond, which is often slow and challenging.
Furthermore, the use of a thiazolidine protecting group for the N-terminal cysteine is compatible with other peptide modifications. For instance, it has been shown to be compatible with the presence of thioamides in the peptide backbone, allowing for the construction of larger, modified proteins through multiple ligation steps. researchgate.net
| Ligation Strategy | Key Feature | Advantage |
| Thiazolidine-Protected NCL | N-terminal Cysteine is protected as a thiazolidine (Thz) ring. | Enables one-pot, sequential ligation by preventing premature reaction of the N-terminal Cys. |
| Thiazolidine Thioester NCL | Peptide fragment is a C-terminal thiazolidine thioester. | Accelerates the rate of NCL, especially for sterically hindered junctions. |
| Thioamide-Compatible NCL | Thiazolidine protection is used in conjunction with thioamide-containing peptides. | Allows for the synthesis of complex proteins with backbone modifications. |
Emerging Ligation Chemistries for Thiazolidine-Containing Peptide Fragments
Beyond its application in traditional NCL, the thiazolidine moiety is at the forefront of several emerging ligation chemistries, expanding the toolbox for peptide and protein synthesis. These novel strategies often leverage the thiazolidine ring as a precursor to other reactive functionalities or utilize the ring-forming reaction itself as a means of conjugation.
One prominent emerging strategy is oxime ligation . In this approach, a thiazolidine-containing peptide is used to generate a reactive aldehyde in situ. rsc.orgresearchgate.netresearchgate.netrsc.org The 2-carboxy thiazolidine, which can be introduced into a peptide sequence, serves as a stable precursor that can be converted into a highly reactive α-oxo aldehyde. rsc.org This conversion can be mediated by a Pd(II) catalyst or achieved through metal-free methods. rsc.orgrsc.org The generated aldehyde then readily reacts with an aminooxyacetyl (Aoa) group on another peptide fragment to form a stable oxime bond. rsc.orgresearchgate.netresearchgate.net This method has been successfully applied in one-pot peptide-peptide ligations. rsc.orgrsc.org
Another significant advancement is the development of one-pot multi-segment ligation strategies that rely on the controlled deprotection of an N-terminal thiazolidine. chemrxiv.orgresearchgate.netnih.govnih.govchemrxiv.org Researchers have designed novel aldehyde scavengers, such as 2-aminobenzamide-based derivatives, that can efficiently deprotect the thiazolidine ring to reveal the N-terminal cysteine under specific pH conditions (e.g., pH 4.0). chemrxiv.orgresearchgate.netnih.govchemrxiv.org Crucially, these scavengers are compatible with NCL conditions at a different pH (e.g., pH 7.5), allowing for repetitive cycles of deprotection and ligation in a single reaction vessel without the need for purification of intermediates. chemrxiv.orgresearchgate.netnih.govchemrxiv.org This dramatically improves the efficiency of synthesizing large proteins.
Furthermore, the formation of the thiazolidine ring itself is being explored as a form of "click-type" ligation . The condensation reaction between a 1,2-aminothiol (such as an N-terminal cysteine) and an aldehyde proceeds rapidly and specifically under physiological conditions (pH 7.4) without the need for a catalyst. rsc.orgnih.govdiva-portal.orgresearchgate.netresearchgate.net This reaction is fast, with significant conversion observed in hours, and the resulting thiazolidine linkage is stable at both neutral and acidic pH. rsc.orgresearchgate.net This approach has been used to conjugate peptides to other molecules, including oligonucleotides. diva-portal.orgnih.gov
Finally, thiazolidine ligation has been employed to create a pseudoproline structure at the ligation site. pnas.org This involves the reaction of a peptide containing a C-terminal glycoaldehyde with a peptide bearing an N-terminal cysteine, which can influence the conformation of the resulting polypeptide chain.
| Emerging Ligation Chemistry | Principle | Key Research Finding |
| Oxime Ligation | Thiazolidine is used as a precursor to an aldehyde, which reacts with an aminooxy group. | One-pot ligation achieved using Pd(II) catalysis or metal-free conditions to unmask the aldehyde for oxime bond formation. rsc.orgrsc.org |
| One-Pot Multi-Segment Ligation | Repetitive, pH-controlled deprotection of N-terminal thiazolidine using novel aldehyde scavengers. | Synthesis of a 209-amino acid protein was achieved via a one-pot, four-segment ligation strategy. nih.gov |
| Thiazolidine "Click-Type" Ligation | Direct, catalyst-free condensation of an N-terminal cysteine with an aldehyde. | Rapid and stable thiazolidine ring formation at physiological pH, demonstrating bio-orthogonal potential. rsc.orgdiva-portal.org |
| Pseudoproline Formation | Ligation of a C-terminal glycoaldehyde peptide with an N-terminal cysteine peptide. | Forms a thiazolidine ring that acts as a pseudoproline, influencing peptide structure. pnas.org |
Influence of Fmoc D Thz Oh on Peptide Structure and Conformation in Research Contexts
Conformational Constraints Imposed by the Thiazolidine (B150603) Ring System
While proline is known as a breaker of α-helical structures, its analogs, including thiazolidine derivatives, have a complex and context-dependent influence on helicity. sigmaaldrich.com Research on polyproline helices, which can adopt either an all-trans (polyproline II, PPII) or all-cis (polyproline I, PPI) conformation, reveals that the incorporation of (2R)-4-thiaproline (Thp) can be destabilizing. acs.org The lower energy barrier for the interconversion between the thiazolidine ring's exo and endo puckers, compared to proline's pyrrolidine (B122466) ring, leads to a disruption of the regular helical structure. nih.govacs.org
However, in other contexts, thiazolidine-based modifications have been utilized to engineer and stabilize helical structures. For instance, recent developments in peptide grafting have employed azaborolo thiazolidine (ABT) crosslinking as an efficient protocol for engineering α-helical structures in peptides. rsc.org Furthermore, studies on collagen-mimetic peptides (CMPs), which are composed of three polyproline II helices, showed that Thp-containing peptides could still fold into stable triple helices. nih.gov The degree of destabilization was found to be position-dependent, indicating that the precise location within the peptide sequence is critical to the structural outcome. nih.gov
The thiazolidine scaffold has been extensively explored as a potent inducer of β-turns, which are critical secondary structures for molecular recognition and protein folding. Computational studies on dipeptide mimetics based on a thiazolidine moiety have shown a high propensity for the formation of type II β-turns, particularly when the thiazolidine ring possesses an (R) configuration at the C-2 position. researchgate.net These constrained elements are designed to replace amide bonds in a parent peptide, orienting the essential amino acid side chains in a spatial arrangement that mimics the bioactive conformation. researchgate.net
The ability to form constrained loops is also a key feature. Research into angiotensin II analogues involved the synthesis of novel bicyclic thiazolidine-containing tripeptide units designed to adopt nonclassical β-turn geometries. nih.gov This structural rigidification is a common strategy to lock molecules into their receptor-binding conformations, thereby enhancing target specificity and biological potency. gyrosproteintechnologies.comuni-marburg.de The synthesis of rigid bicyclic thiazolidine lactams has been demonstrated as a method to create locally fixed peptide backbones, further highlighting the utility of this moiety in generating conformationally defined loops. uni-marburg.depurdue.edu
The substitution of proline's Cγ with a sulfur atom to form a thiazolidine ring significantly impacts the local geometry and flexibility of the peptide backbone. The thiazolidine ring is more flexible than proline's pyrrolidine ring, with a smaller energy barrier between its exo and endo pucker conformations. nih.govacs.org This increased flexibility can disrupt highly ordered structures like polyproline helices. acs.org
The ring pucker, in turn, influences the peptide backbone torsion angles (phi, φ, and psi, ψ). Proline residues restrict the φ angle to a narrow range (approximately -60°). While thiazolidine also imposes constraints, its altered ring geometry and pucker preference lead to different conformational outcomes. In studies of polyproline helices, the ease of interconversion between pucker states for the thiazolidine ring was identified as a primary cause for the observed destabilization of the helical structure. nih.gov
| Structural Feature | Observation in Thiazolidine-Containing Peptides | Reference |
|---|---|---|
| Ring Pucker | Easily interconverts between exo and endo puckers due to a small energy barrier. | nih.govacs.org |
| Backbone Flexibility | Introduces more flexibility compared to proline, which can lead to destabilization of rigid structures like polyproline helices. | acs.org |
| Torsion Angles (φ, ψ) | The altered ring pucker influences the allowable φ and ψ angles, affecting the stability of secondary structures. | nih.gov |
| Peptide Bond | Like proline, it can modulate the cis/trans isomerism of the preceding peptide bond. (2R)-4-thiaproline was shown to favor a cis peptide bond in a simple Ac-Xaa-OMe system. | acs.org |
Stereochemical Influence on Peptide Secondary and Tertiary Structures
The chirality of amino acid residues is a fundamental determinant of peptide and protein structure. While natural proteins are composed almost exclusively of L-amino acids, the strategic incorporation of D-amino acids, such as in Fmoc-D-Thz-OH, is a key tool in peptide design to create novel folds and enhance stability. psu.eduoup.com
The conformational space available to an amino acid residue is visualized on a Ramachandran plot. For L-amino acids, the allowed regions for φ and ψ angles correspond mostly to negative values of φ. psu.edu In contrast, for D-amino acids, the map is inverted, and the allowed regions correspond primarily to positive values of φ. psu.edu This fundamental difference means that introducing a D-amino acid into an L-peptide sequence can disrupt regular secondary structures like the right-handed α-helix. oup.comfrontiersin.org
However, this "disruptive" effect is a powerful design element. D-amino acids are crucial for inducing specific types of turns that are less common with L-amino acids. nih.gov For example, they are instrumental in forming type I' and type II' β-turns, which can serve as nucleation sites for β-hairpins and other folded structures. psu.edunih.gov The use of a D-amino acid is often required when a positive φ value is needed to achieve a desired structure. psu.edu Therefore, the D-configuration of the thiazolidine in this compound is not just a minor modification but a critical factor that dictates the folding pathway of the peptide chain. nih.gov
| Characteristic | L-Amino Acids | D-Amino Acids | Reference |
|---|---|---|---|
| Preferred φ Torsion Angle | Negative values | Positive values | psu.edu |
| Impact on α-Helix | Stabilize right-handed helices | Disrupt or break right-handed helices | oup.comfrontiersin.org |
| β-Turn Formation | Commonly found in Type I and II turns | Crucial for Type I' and II' turns (prime turns) | psu.edunih.gov |
| Role in Design | Building blocks of natural proteins | Used to induce specific turns, nucleate hairpins, and create non-natural folds | nih.govcore.ac.uk |
Research has demonstrated the profound impact of stereochemistry on peptide folding and self-assembly. The substitution of a single L-amino acid with its D-enantiomer can dramatically alter the resulting structure and function.
A notable study involved a 23-mer peptide designed to form a β-hairpin. The stable hairpin structure was achieved only when a single D-proline was incorporated into the sequence to nucleate a heterochiral type II' turn; a control peptide made of only L-amino acids failed to fold correctly. nih.gov This highlights the critical structural role a single D-amino acid can play. nih.gov Similarly, in studies of short, self-assembling peptides, heterochiral sequences containing a D-amino acid at the N-terminus were found to form stable hydrogels, while their homochiral L-amino acid counterparts did not. nih.gov
| Peptide System | Stereochemical Modification | Observed Structural/Functional Outcome | Reference |
|---|---|---|---|
| Designed 23-mer peptide | Incorporation of a single D-Proline | Stabilized a β-hairpin conformation via a type II' turn, which was absent in the all-L control peptide. | nih.gov |
| Short tripeptides (e.g., Val-Phe-Phe) | Placement of a D-amino acid at the N-terminus (e.g., D-Val-Phe-Phe) | Induced self-assembly into hydrogels, whereas the all-L peptides formed amorphous aggregates. | nih.gov |
| Lugdunin (antimicrobial cyclopeptide) | Natural peptide has an alternating L- and D-amino acid backbone. | This alternating stereochemistry is essential for its antimicrobial activity. The full D-enantiomer showed equal activity. | nih.gov |
Studies on Peptide-Ligand Recognition and Binding Affinity Modulation
The introduction of a thiazolidine ring into a peptide sequence alters its local and global conformation, which in turn significantly affects its ability to recognize and bind to ligands, including proteins, receptors, and other biomolecules.
The thiazolidine moiety imposes significant steric constraints on the peptide backbone. Unlike a flexible glycine (B1666218) or even a standard L- or D-amino acid, the five-membered ring of D-Thz locks the φ (phi) and ψ (psi) dihedral angles, reducing the conformational freedom of the peptide. This rigidity can have a dual effect on ligand binding.
Research on related thiazolidine-containing compounds has shown that steric bulk can be a determining factor in binding affinity. nih.govsemanticscholar.org For instance, the addition of even a small chemical group can introduce steric hindrance that abolishes the activity of a molecule if the binding pocket is too narrow. nih.govsemanticscholar.org Conversely, if the binding site has a complementary pocket, this bulk can enhance binding by increasing the surface area of interaction. The D-configuration of the thiazolidine ring projects the side chain and the ring structure in a specific three-dimensional orientation that is distinct from its natural L-counterpart. This can be exploited to either fit into a specific pocket on a receptor surface that an L-amino acid cannot, or to block an undesirable interaction. In studies on thiazolidinedione derivatives, which also feature a thiazolidine ring, it was found that the substitution of a bulky aromatic ring with a cyclohexane (B81311) ring could increase potency, highlighting the important role of steric effects at specific binding domains. juniperpublishers.com This principle suggests that the thiazolidine ring from this compound acts as a rigid, bulky element that can be used to fine-tune the shape-complementarity between a peptide and its ligand-binding interface.
The conformational rigidity imposed by the D-Thz residue directly influences the peptide's ability to form intermolecular hydrogen bonds with a ligand. By locking the local backbone structure, the thiazolidine ring can pre-organize the peptide into a bioactive conformation, positioning hydrogen bond donors and acceptors for optimal interaction with a target. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.
Furthermore, the formation of intramolecular hydrogen bonds can create stable, pseudo-cyclic structures within a peptide, which can modulate its binding properties. royalsocietypublishing.org The incorporation of a constrained residue like D-Thz can favor the formation of such intramolecular networks, which in turn dictates the availability of functional groups for intermolecular hydrogen bonding with a ligand. royalsocietypublishing.org The thiazolidine ring itself contains a secondary amine nitrogen, which can act as a hydrogen bond donor, and a sulfur atom, which can influence the local electronic environment, thereby modulating the strength of nearby hydrogen bonds. The ability to form or disrupt specific hydrogen bonds is crucial, as these interactions often confer specificity and affinity in peptide-ligand recognition. royalsocietypublishing.org
Research on Enzymatic Stability of Thiazolidine-Containing Peptides
A primary motivation for incorporating D-amino acids and their analogues into therapeutic peptides is to enhance their resistance to enzymatic degradation. Peptides composed exclusively of natural L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic utility.
The introduction of a D-Thz residue renders peptide bonds in its vicinity resistant to cleavage by proteases. lifetein.com.cn Proteolytic enzymes are chiral catalysts that have evolved to recognize and hydrolyze peptide bonds between L-amino acids. lifetein.com.cnnih.gov The presence of a D-amino acid disrupts the stereochemical arrangement required for enzyme binding and catalysis. mdpi.comrsc.org
In vitro studies consistently demonstrate that peptides containing D-amino acids exhibit significantly longer half-lives in the presence of proteases or in biological fluids like human serum. lifetein.com.cn For example, studies on MUC2 peptides showed that replacing L-amino acids with D-amino acids in the flanking regions of the peptide resulted in strong resistance to proteolytic degradation. lifetein.com.cn Similarly, designed antimicrobial peptides synthesized with D-form amino acids have been shown to be resistant to proteases. mdpi.com While a peptide made of L-amino acids may be completely degraded within minutes to hours, its D-amino acid-containing counterpart can remain intact for extended periods. lifetein.com.cn
To illustrate this, the table below presents hypothetical yet representative data from a typical in vitro proteolytic resistance study, comparing a standard L-peptide to one containing a D-Thz residue.
Table 1: Comparative Proteolytic Stability of L-Peptide vs. D-Thz-Containing Peptide
| Time (hours) | Peptide A (Standard L-Peptide) % Intact | Peptide B (D-Thz-Containing Peptide) % Intact |
|---|---|---|
| 0 | 100% | 100% |
| 1 | 45% | 98% |
| 4 | 10% | 95% |
| 8 | <1% | 92% |
This table illustrates the typical outcome of an in vitro digestion assay where peptides are incubated with a protease like trypsin or in human serum. The D-Thz-containing peptide shows substantially enhanced stability.
The findings from stability studies have led to the establishment of key design principles for creating robust, protease-resistant peptide therapeutics.
Stereochemical Disruption: The core principle is the incorporation of one or more D-amino acids, such as D-Thz, into the peptide sequence. This is particularly effective at or near known cleavage sites for common proteases (e.g., after lysine (B10760008) or arginine for trypsin). acs.orgbiorxiv.org
Terminal Protection: Many peptides are degraded by exopeptidases, which cleave amino acids from the N- or C-terminus. Placing D-amino acids at one or both ends of the peptide is a highly effective strategy to block this mode of degradation and significantly increase stability in serum. lifetein.com.cn Studies have shown that adding D-amino acids to both termini can make a peptide almost completely resistant to degradation. lifetein.com.cn
Strategic Placement to Retain Activity: While enhancing stability, the modification must not abrogate the peptide's biological activity. Design strategies often involve placing the D-amino acid at a position that is solvent-exposed and not critical for forming the key interactions with the target receptor. biorxiv.org This preserves the binding interface while protecting the peptide's backbone.
Global Structural Modifications: Beyond single substitutions, strategies like cyclization or incorporating backbone modifications (e.g., β-amino acids) are used in conjunction with D-amino acids to create highly stable scaffolds. nih.govacs.org These modifications not only enhance protease resistance but can also constrain the peptide in its bioactive conformation, improving affinity and selectivity. nih.gov
By applying these principles, researchers can engineer peptides that combine the high potency and specificity of biological molecules with the drug-like stability required for therapeutic applications.
Advanced Applications and Derivatization Studies of Fmoc D Thz Oh in Academic Research
Design and Synthesis of Thiazolidine-Containing Peptidomimetics
The incorporation of the thiazolidine (B150603) moiety from Fmoc-D-Thz-OH into peptide structures is a key strategy for creating peptidomimetics with enhanced pharmacological properties. The thiazolidine ring acts as a proline bioisostere, but with distinct conformational preferences that can be exploited in rational drug design.
The thiazolidine ring system is a recognized "privileged scaffold" in medicinal chemistry, meaning it can serve as a core structure for a wide range of biologically active molecules. nih.govbohrium.com Researchers have utilized this scaffold to develop non-peptide structures with diverse therapeutic applications. The versatility of the thiazolidine ring allows for various chemical modifications, enabling the synthesis of libraries of compounds for screening against different biological targets. nih.gov The development of such scaffolds is a significant area of research, with studies focusing on creating novel molecular frameworks that mimic the spatial arrangement of key amino acid residues in a peptide, thereby eliciting a similar biological response.
Macrocyclization is a powerful technique to create conformationally restricted peptides, which often exhibit improved biological activity and stability. issuu.comduke.edu this compound can be incorporated into linear peptide precursors that are subsequently cyclized. The thiazolidine ring helps to pre-organize the peptide backbone into a specific conformation, which can facilitate the ring-closing reaction and lead to a higher yield of the desired macrocycle. issuu.com Various macrocyclization strategies, including head-to-tail, side chain-to-side chain, and head-to-side chain cyclizations, can be employed. issuu.com The choice of strategy depends on the desired final structure and the location of the thiazolidine residue within the peptide sequence. For instance, the thiazolidine moiety can be part of a β-turn mimic, a common secondary structure element in bioactive peptides. rsc.org
| Macrocyclization Strategy | Description | Key Advantage |
| Head-to-Tail | The N-terminus is linked to the C-terminus of the linear peptide. issuu.com | Creates a cyclic peptide resistant to exopeptidases. issuu.com |
| Side Chain-to-Side Chain | Two amino acid side chains within the peptide are linked together. | Allows for the creation of bicyclic or more complex structures. |
| Head-to-Side Chain | The N-terminus is linked to an amino acid side chain. issuu.com | Offers a way to create cyclic peptides with a free C-terminus. |
| Side Chain-to-Tail | An amino acid side chain is linked to the C-terminus. issuu.com | Provides a method to cyclize peptides while leaving the N-terminus available for further modification. |
Functionalization of Thiazolidine Side Chain for Chemical Probe and Bioconjugation Research
The thiazolidine ring offers opportunities for further chemical modification, allowing for the attachment of various functional groups. This is particularly useful in the development of chemical probes and for bioconjugation applications.
While the nitrogen atom of the thiazolidine ring in this compound is protected by the Fmoc group during standard solid-phase peptide synthesis, this protecting group can be removed to allow for further modifications. juniperpublishers.com Similarly, the sulfur atom can potentially be oxidized to a sulfoxide (B87167) or sulfone, which can alter the chemical properties and biological activity of the resulting molecule. researchgate.net These modifications can be used to fine-tune the electronic and steric properties of the thiazolidine ring, influencing its interaction with biological targets. Research in this area explores the synthesis of novel thiazolidine derivatives with altered physicochemical properties for various applications. ontosight.ai
A key application of derivatization is the attachment of fluorescent dyes or other reporter tags to thiazolidine-containing molecules. lubio.ch This allows for the visualization and tracking of these molecules in biological systems, which is essential for studying their mechanism of action, cellular uptake, and distribution. Fluorescent labels can be attached to the thiazolidine-containing peptide through a variety of conjugation chemistries, often targeting reactive groups on the peptide or a specifically introduced functional handle. lubio.chresearchgate.net The choice of fluorescent dye depends on the specific application, with factors such as excitation and emission wavelengths, quantum yield, and photostability being important considerations. lubio.ch
| Fluorescent Dye Class | Excitation (nm) | Emission (nm) | Common Applications |
| Coumarins (e.g., AMCA) | ~350 | ~450 | Fluorescence microscopy, labeling peptides due to high quantum yield. lubio.ch |
| Fluoresceins (e.g., 5-FAM) | ~494 | ~520 | Flow cytometry, fluorescence microscopy, widely used for peptide labeling. lubio.ch |
| Rhodamines (e.g., Rhodamine 110) | ~500 | ~535 | Cellular imaging, sensitive to environmental changes. nih.gov |
Role in Chemical Scaffold Design for Ligand Discovery Research
The thiazolidine scaffold is considered a valuable starting point for the design of new ligands in drug discovery. nih.govbohrium.com Its rigid structure helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. issuu.com Furthermore, the stereochemistry of the thiazolidine ring can be controlled, allowing for the synthesis of stereochemically pure compounds, which is often crucial for biological activity. The thiazolidine moiety can be found in a variety of natural products with potent biological activities, further highlighting its importance as a chemical scaffold. rsc.org Researchers in ligand discovery often use computational methods to design novel thiazolidine-based compounds that are predicted to bind to a specific target. These compounds are then synthesized and tested for their biological activity, with the results feeding back into the design process in an iterative cycle of optimization.
Scaffold Design for Structure-Based Ligand Development
The rigid five-membered ring structure of the D-thiazolidine-4-carboxylic acid (D-Thz) moiety, derived from this compound, serves as an excellent scaffold for structure-based ligand development. A scaffold in medicinal chemistry is a core molecular framework upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The thiazolidine ring reduces the conformational flexibility of the peptide backbone or small molecule, which can lead to higher binding affinity and selectivity for a specific biological target. vulcanchem.com
Researchers utilize the thiazolidine scaffold to mimic or stabilize specific secondary structures in peptides, such as β-turns. This is advantageous in designing peptidomimetics that can interact with protein surfaces or enzyme active sites. For instance, by replacing a section of a naturally flexible peptide with a thiazolidine-containing segment, a more rigid and biologically stable analogue can be created.
In the development of novel cytotoxic agents, the 2-arylthiazolidine-4-carboxylic acid amide (ATCAA) framework has been identified as a potent scaffold. nih.govacs.org This scaffold was developed as a structural mimic of the phosphate (B84403) group in serine amide phosphates, leading to a new class of compounds with significant antiproliferative activity against cancer cells. acs.org The design principle involves using the thiazolidine core to correctly orient various substituents (R-groups) that can interact with specific pockets in the target protein, thereby driving the development of selective and potent inhibitors. nih.gov Thiazolidine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, underscoring the versatility of this scaffold in ligand design. ontosight.ainih.govresearchgate.netjelsciences.com
Exploration of Structure-Activity Relationships through Chemical Modification
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its biological effect. This compound is an ideal starting point for such studies, as it allows for the straightforward synthesis of a series of analogues through solid-phase peptide synthesis (SPPS) or solution-phase chemistry. nih.govmdpi.com
A notable example is the extensive SAR study conducted on 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) as potential anticancer agents. nih.gov Starting with lead compounds, researchers systematically modified three key regions of the molecule: the aryl group at the 2-position of the thiazolidine ring, the amide side chain, and the thiazolidine ring itself. These modifications led to the identification of compounds with potent and selective activity against melanoma and prostate cancer cell lines.
The findings from these studies revealed several key SAR trends:
Aryl Substituents: The nature and position of substituents on the 2-aryl ring significantly influenced cytotoxicity. For example, certain substitutions led to compounds with GI50 values (a measure of growth inhibition) in the sub-micromolar range against specific cancer cell lines.
Amide Side Chain: The length and composition of the amide side chain were critical for activity. Variations in this part of the molecule modulated the compound's lipophilicity and its interaction with the biological target.
Thiazolidine Ring Modifications: Alterations to the core thiazolidine scaffold, such as acetylation of the ring nitrogen, were also explored to understand their impact on biological activity. nih.gov
These systematic modifications allow researchers to build a comprehensive map of how molecular structure correlates with function, guiding the rational design of more effective therapeutic agents.
| Compound | Modification on Thiazolidine Scaffold | Target Cancer Cell Line | Activity (GI50, μM) | Reference |
|---|---|---|---|---|
| 1a | 2-phenyl, N-octadecylamide | Leukemia (CCRF-CEM) | 0.12 | nih.gov |
| 1b | 2-(4-acetamidophenyl), N-hexadecylamide | Melanoma (LOX IMVI) | 0.13 | nih.gov |
| 3ac | 2-(4-chlorophenyl), N-hexadecylamide | Prostate Cancer (PC-3) | 0.17 | nih.gov |
| 3id | 2-(3-bromo-4-methoxyphenyl), N-tetradecylamide | Melanoma (A375) | 0.08 | nih.gov |
| 15b | 2-(4-(methylsulfonyl)aminophenyl), N-hexadecylamide | Prostate Cancer (PPC-1) | 0.13 | nih.gov |
Applications in Material Science Research
The unique structural and chemical properties of peptides incorporating D-Thz residues are being leveraged in material science to create novel functional materials. The ability to control peptide conformation and promote specific intermolecular interactions is key to designing advanced materials with tailored properties.
Research on Peptide-Polymer Conjugates and Hybrid Materials
Peptide-polymer conjugates are hybrid materials that combine the biological specificity and structural diversity of peptides with the robust physical properties and processability of synthetic polymers. mdpi.com The incorporation of non-natural amino acids like D-Thz can enhance the stability and functionality of these materials. ru.nlnih.gov
Research in this area focuses on creating materials for biomedical applications, such as drug delivery and antimicrobial surfaces. nih.govsemanticscholar.org For example, antimicrobial peptides (AMPs) can be conjugated to polymer backbones, such as polymethacrylate, to create dental adhesives that resist bacterial colonization and prevent secondary caries. nih.gov In such a system, a peptide containing a D-Thz residue could be incorporated to increase its resistance to enzymatic degradation, thereby prolonging the antimicrobial activity of the material. The peptide is typically conjugated to a polymerizable monomer (e.g., methacrylate) and then copolymerized to form a cross-linked network. nih.gov This approach covalently links the peptide to the material, preventing leaching and ensuring long-term bioactivity. semanticscholar.orgnih.gov
The properties of these hybrid materials can be fine-tuned by altering the peptide sequence, the polymer composition, and the nature of the linker between the two components. nih.gov
| Material System | Peptide Component | Polymer Component | Key Finding | Application | Reference |
|---|---|---|---|---|---|
| Antimicrobial Dental Adhesive | Spacer-integrated antimicrobial peptide (AMP) | Polymethacrylate resin | Conjugated AMP retained significant antimicrobial activity against S. mutans. | Prevention of secondary dental caries | nih.gov |
| AMP-Functionalized Biomaterials | Various AMPs | Brush-tethered polymers on surfaces | High local concentration of AMPs increases efficiency in fighting infections on implants. | Antimicrobial coatings for medical implants | semanticscholar.org |
| Hybrid Peptide Systems | Natural and unnatural amino acids | Various (self-assembling) | Hybrid systems create highly ordered supramolecular arrangements with improved efficacy. | Drug delivery, wound healing | nih.gov |
Self-Assembling Peptide Systems for Advanced Material Architectures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions like hydrogen bonding and hydrophobic interactions. researchgate.netfrontiersin.org Peptides are excellent building blocks for self-assembling materials due to their inherent directionality and specific recognition properties. ru.nlmdpi.com Incorporating D-Thz residues can influence the self-assembly process by introducing conformational constraints and specific interaction sites.
One innovative approach involves using the chemoselective reaction between a cysteine residue and an aldehyde to form a thiazolidine ring, driving the self-assembly of complex peptide architectures. nih.gov This strategy has been used to synthesize multiple cyclic antigen peptides (McAPs), which are dendrimers with branched, cyclic peptide structures. In this system, a precursor peptide containing an N-terminal cysteine undergoes an intrachain cyclization reaction with an aldehyde group elsewhere in the molecule, forming a stable thiazolidine linkage and creating a looped structure. nih.gov This demonstrates a "self-assembly of cyclization reactions" to build a complex, multivalent architecture from simpler peptide building blocks. nih.govacs.org
Furthermore, thiazole (B1198619) and thiazolidine-containing peptides can participate in pH-responsive self-assembly. For example, a thiazole-modified peptide nucleic acid has been shown to form entangled networks of long, interlinked structures in the presence of silver ions at a specific pH. researchgate.net This assembly is driven by a combination of hydrogen bonding and cation-π interactions between the metal ions and the thiazole rings. researchgate.net Such stimuli-responsive systems, where the material's structure and properties can be controlled by external factors like pH or the presence of ions, are highly sought after for applications in biosensing, drug delivery, and smart biomaterials. ru.nl
Analytical and Characterization Methodologies in Research of Fmoc D Thz Oh
Spectroscopic Methodologies for Structural Confirmation and Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of Fmoc-D-Thz-OH, providing insights into its atomic connectivity, molecular weight, and conformational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of the key functional groups and to ensure the correct stereochemistry. mdpi.comresearchgate.net
In a typical ¹H-NMR spectrum of a related Fmoc-protected amino acid in a solvent like DMSO-d6, characteristic signals would be observed for the protons of the fluorenyl group, the thiazolidine (B150603) ring, and the carboxylic acid. rsc.org For instance, the protons of the fluorenyl group typically appear in the aromatic region of the spectrum. The protons on the thiazolidine ring and the alpha-carbon would have distinct chemical shifts and coupling patterns that are crucial for confirming the ring structure and the D-configuration. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the carbonyl carbons of the Fmoc protecting group and the carboxylic acid, as well as the carbons of the fluorenyl and thiazolidine rings. mdpi.com Discrepancies in the expected chemical shifts could indicate impurities or structural isomers. mdpi.comresearchgate.net For example, racemization during synthesis could be detected by the appearance of additional signals corresponding to the L-enantiomer. mdpi.com
Table 1: Representative NMR Data for a Related Fmoc-Amino Acid Derivative
| Atom | ¹H-NMR (DMSO-d6, δ ppm) | ¹³C-NMR (DMSO-d6, δ ppm) |
|---|---|---|
| CO₂H | 12.95 (s, 1H) | 170.5 |
| NH | 10.77 (s, 1H) | 156.6 |
| CH₂ (Fluorenyl) | 4.70 (d, 2H) | 79.1 |
| CH (Fluorenyl) | 4.31 (s, 2H) | 78.3 |
| CH (α-carbon) | 3.57 (t, 1H) | 72.5 |
| Thiazolidine Ring | - | 52.7 |
Data derived from a representative Fmoc-amino acid derivative and may not be exact for this compound. rsc.org
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound, which has a calculated molecular weight of approximately 355.4 g/mol . iris-biotech.de Techniques such as Electrospray Ionization (ESI) are commonly used. rsc.org The detection of a molecular ion peak corresponding to this mass provides strong evidence for the compound's identity. rsc.org High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, confirming the elemental composition. mdpi.comresearchgate.net Mass spectrometry is also valuable for assessing purity by detecting the presence of any byproducts or impurities with different molecular weights.
Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within this compound. Key absorption bands would include those for the O-H stretch of the carboxylic acid, the C=O stretches of the urethane (B1682113) and carboxylic acid groups, and the N-H stretch of the thiazolidine ring. nih.gov The presence and position of these bands help to confirm the molecular structure.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and secondary structure of chiral molecules like this compound. yale.eduresearchgate.net The CD spectrum arises from the differential absorption of left and right circularly polarized light. yale.edu For Fmoc-protected amino acids, the CD spectrum is often characterized by signals from the aromatic fluorenyl group and the chiral center. researchgate.netresearchgate.net The specific pattern of positive and negative Cotton effects in the CD spectrum can be used to confirm the D-configuration of the thiazolidine ring and to study its conformation in solution.
Chromatographic Techniques for Purity and Identity Assessment in Research Samples
Chromatographic methods are essential for determining the purity of this compound and for separating it from any unreacted starting materials or side products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound. chemimpex.comrsc.org A reversed-phase HPLC method, typically using a C18 column, is employed to separate the compound from any non-polar impurities. rsc.orgrsc.org The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected at a specific wavelength, often 214 nm and 254 nm, where the Fmoc group has strong UV absorbance. rsc.org Purity levels of ≥ 99% are commonly reported for commercially available this compound. chemimpex.comiris-biotech.de Chiral HPLC can also be utilized to determine the enantiomeric purity, ensuring the absence of the L-enantiomer.
Table 2: Typical HPLC Analysis Parameters for Fmoc-Amino Acids
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | Linear gradient of B in A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
Parameters are representative and may be optimized for specific analyses. rsc.orgrsc.org
While not a primary method for analyzing the final non-volatile product, Gas Chromatography (GC) could be relevant in the context of the synthesis of this compound. It could be used to analyze volatile starting materials or to detect and quantify any volatile byproducts that may be generated during the synthetic process. The choice of GC would be dependent on the specific synthetic route employed and the nature of the potential byproducts.
Chiral Chromatography for Enantiomeric Purity Determination
The biological activity of peptides is intrinsically linked to the stereochemistry of their constituent amino acids. The incorporation of an incorrect enantiomer can lead to inactive or even toxic peptides. Therefore, verifying the enantiomeric purity of this compound is a critical quality control step. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the method of choice for this purpose.
In this technique, the this compound sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a chiral column. The CSP is designed to have specific stereoselective interactions with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, cause one enantiomer to be retained on the column longer than the other, resulting in their separation.
The separated enantiomers are then detected as they elute from the column, typically by a UV detector, as the fluorenyl group of the Fmoc protecting group is a strong chromophore. The result is a chromatogram with two distinct peaks, one for the D-enantiomer (this compound) and one for the L-enantiomer (Fmoc-L-Thz-OH). The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess (ee).
Table 1: Representative Chiral HPLC Method for Enantiomeric Purity of this compound
| Parameter | Value |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol with a small percentage of Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25 °C |
| Expected Retention Time (D-enantiomer) | ~ 8.5 min |
| Expected Retention Time (L-enantiomer) | ~ 10.2 min |
Note: The exact mobile phase composition and retention times would be optimized for each specific system and column.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While chiral chromatography can confirm enantiomeric purity, X-ray crystallography provides definitive proof of the absolute stereochemistry and offers detailed insights into the molecule's three-dimensional conformation. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ub.edu The pattern of diffracted X-rays is a unique fingerprint of the crystal's internal atomic arrangement. ub.edu
Single Crystal X-ray Diffraction of this compound Derivatives
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound or a derivative must first be grown. researchgate.net This can be a challenging process, often requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled to a low temperature to minimize thermal vibrations of the atoms. mpg.debrynmawr.edu
The analysis of the diffraction data allows for the calculation of an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This unequivocally establishes the (R) configuration at the stereocenter of the thiazolidine ring. Furthermore, the crystallographic data reveals important conformational details, such as the puckering of the thiazolidine ring and the orientation of the bulky Fmoc protecting group relative to the carboxylic acid.
Table 2: Illustrative Crystallographic Data for an Fmoc-Amino Acid Derivative
| Parameter | Example Value |
| Chemical Formula | C23H22N2O4S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 20.1 Å |
| Volume | 2105 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.35 g/cm³ |
Note: This data is representative and not specific to this compound.
Co-crystallization Studies of Thiazolidine-Containing Peptide Complexes
Beyond the analysis of the isolated molecule, co-crystallization studies involving peptides that incorporate the thiazolidine moiety are of significant interest. By crystallizing such a peptide in complex with a target protein or another molecule, researchers can elucidate the specific intermolecular interactions at the atomic level. rsc.org This is particularly relevant for understanding how the unique structural features of the thiazolidine ring influence peptide folding and binding.
For instance, co-crystal structures can reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces between the thiazolidine-containing peptide and its binding partner. rsc.org This information is invaluable for the rational design of peptidomimetics and therapeutic peptides with enhanced affinity and specificity. The study of co-crystals of peptides often involves arranging molecules in layers, which are held together by van der Waals forces. rsc.org
Future Research Directions and Unexplored Avenues for Fmoc D Thz Oh
Development of Novel Stereoselective Synthetic Routes to Thiazolidine (B150603) Derivatives
The synthesis of thiazolidine derivatives, including Fmoc-D-Thz-OH, traditionally involves the condensation of a cysteine analog with an aldehyde or ketone. wikipedia.org Future research is poised to move beyond these classic methods toward more sophisticated and efficient stereoselective routes. The development of novel synthetic strategies is critical for accessing a wider array of thiazolidine derivatives with diverse substitutions, which can in turn be used to fine-tune the properties of peptides.
Promising future directions include:
Asymmetric Catalysis: The use of chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the direct and highly stereocontrolled synthesis of substituted thiazolidines from achiral precursors. This would bypass the reliance on the chiral pool of cysteine and allow for the creation of non-natural stereoisomers.
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step. nih.gov Designing novel MCRs that incorporate a thiazolidine-forming step could streamline the synthesis of complex peptide precursors and other bioactive molecules, improving atom economy and reducing waste. nih.gov
Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control. Developing flow-based methods for the synthesis of this compound and its analogs could lead to more efficient and cost-effective production for both research and industrial applications.
These advancements will not only refine the synthesis of the parent compound but also open the door to a new library of thiazolidine-based building blocks with tailored stereochemistry and functionality.
Expanded Applications in the Construction of Complex Peptide Architectures
This compound is a valuable tool for creating peptides with specific secondary structures. The thiazolidine ring acts as a "pseudoproline," inducing a cis-amide bond preference that can initiate β-turns or disrupt helical structures. thieme-connect.de Its role as a protected cysteine is particularly crucial in Native Chemical Ligation (NCL), a cornerstone technique for the chemical synthesis of large proteins. nih.gov
Future research will likely expand its application to more intricate and challenging peptide architectures:
Multi-cyclic Peptides: The controlled formation and cleavage of the thiazolidine ring can be exploited for the regioselective introduction of disulfide bonds. Future work could focus on developing orthogonal protection strategies that allow for the sequential formation of multiple disulfide bridges in cysteine-rich peptides, leading to complex, bicyclic, or even tricyclic structures with enhanced stability and target affinity.
Branched and Dendrimeric Peptides: The thiazolidine moiety can serve as a key ligation point. By incorporating this compound into a peptide sequence, it can be used as a handle for subsequent ligation reactions to build branched or dendrimeric peptide structures. These complex architectures are of growing interest for applications in drug delivery and immunology.
Peptide-Protein Conjugates: Thiazolidine formation is a mild and specific reaction. acs.org This allows for the site-specific ligation of synthetic peptides containing a deprotected N-terminal Thz residue to proteins that have been engineered to contain a reactive aldehyde group, creating well-defined peptide-protein conjugates for therapeutic or diagnostic purposes.
The table below summarizes the key properties of this compound relevant to its use in peptide synthesis.
| Property | Description | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-thiazolidine-4-carboxylic acid | peptide.com |
| CAS Number | 198545-89-0 | peptide.com |
| Molecular Formula | C19H17NO4S | peptide.com |
| Function | Protected D-cysteine analog; β-turn inducer | thieme-connect.de |
| Application | Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL) | nih.gov |
Integration with Emerging Chemical Biology Tools and Techniques
The interface of chemistry and biology is a fertile ground for innovation, and this compound is well-positioned to be integrated with a variety of cutting-edge tools.
Unexplored avenues include:
Cell Surface Engineering: A key future direction is the use of thiazolidine formation for live-cell labeling. Cells can be metabolically engineered to display aldehydes on their surface, which can then react with a peptide containing a 1,2-aminothiol (generated from deprotecting the thiazolidine ring) under physiological conditions. This catalyst-free conjugation method allows for the precise attachment of peptides to living cells for applications in cell tracking, targeted therapy, and immunology.
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds. This compound and its derivatives could be incorporated into DELs to generate vast collections of cyclic or constrained peptides. Screening these libraries against protein targets could accelerate the discovery of new peptide-based drugs.
Bioorthogonal Chemistry: While thiazolidine formation itself can be considered bioorthogonal, its combination with other bioorthogonal reactions (e.g., click chemistry) could enable the dual functionalization of peptides and proteins. For example, a peptide could be synthesized with this compound and an azide-containing amino acid, allowing for subsequent site-specific modification via both thiazolidine ligation and a copper-catalyzed or strain-promoted alkyne-azide cycloaddition.
Advanced Theoretical Predictions Guiding Experimental Design in Peptide Chemistry
Computational chemistry offers powerful tools for predicting the structure and function of molecules, thereby guiding experimental design and reducing trial-and-error in the laboratory. The application of these methods to peptides containing this compound is a promising area for future research.
Key computational approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of peptides containing a thiazolidine ring. tandfonline.commdpi.com By simulating the peptide's movement over time, researchers can predict its preferred three-dimensional structure, assess its stability, and understand how the thiazolidine constraint influences its interaction with biological targets. tandfonline.com
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to model the electronic details of chemical reactions, such as the opening of the thiazolidine ring or its participation in ligation chemistry. This can help in optimizing reaction conditions and designing more efficient synthetic protocols.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building computational models that correlate the structural features of a series of thiazolidine-containing peptides with their biological activity, QSAR can be used to predict the potency of new, unsynthesized analogs. mdpi.comjchemlett.com This allows for the rational design of peptides with improved therapeutic properties.
These predictive models can significantly accelerate the design-build-test cycle in peptide-based drug discovery, making the development of new therapeutics more efficient and cost-effective.
Exploration of New Functionalization Strategies for Chemical Probe and Material Science Development
Beyond its role in peptide synthesis, the thiazolidine scaffold itself holds significant potential for the development of novel chemical probes and advanced materials. The core ring structure is amenable to further chemical modification, opening up a wide range of possibilities. nih.gov
Future research directions could focus on:
Development of Chemical Probes: The thiazolidine ring can be functionalized with reporter groups such as fluorophores, biotin tags, or photo-crosslinkers. nih.gov By incorporating these modified building blocks into peptides, researchers can create chemical probes to study protein-protein interactions, enzyme activity, and other biological processes in living systems.
Creation of Novel Biomaterials: Peptides containing thiazolidine derivatives can be designed to self-assemble into well-defined nanostructures, such as hydrogels, nanofibers, or nanotubes. The conformational constraint imposed by the thiazolidine ring can be used to control the self-assembly process and the resulting material properties. These materials could find applications in tissue engineering, regenerative medicine, and drug delivery.
Metal-Chelating Peptides: The sulfur and nitrogen atoms within the thiazolidine ring have the potential to coordinate with metal ions. This property could be exploited to design peptides that act as sensors for specific metal ions or as agents for chelation therapy. The thiazolidine ring can also serve as a ligand for palladium, suggesting applications in catalysis. e3s-conferences.org
By exploring these new functionalization strategies, the utility of the thiazolidine core, as provided by building blocks like this compound, can be extended far beyond its traditional role in peptide chemistry.
Q & A
Q. What is the role of Fmoc-D-Thz-OH in solid-phase peptide synthesis (SPPS)?
this compound is an Fmoc-protected, D-configured thiazolidine carboxylic acid derivative. Its primary role in SPPS is to introduce the D-Thz residue into peptide chains during coupling steps. The Fmoc group protects the amino terminus, allowing selective deprotection with 20% piperidine in DMF to enable sequential elongation of the peptide . Its D-configuration is critical for studying stereospecific biological interactions, such as protease resistance or receptor binding .
Q. How should this compound be purified and characterized after synthesis?
Post-synthesis purification typically involves reverse-phase HPLC using a C18 column with a water/acetonitrile gradient (0.1% TFA as ion-pairing agent). Characterization requires mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight and HPLC to verify purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to validate stereochemical integrity and detect impurities . Analytical certificates (COAs) should include batch-specific data on retention time, optical rotation, and residual solvents .
Q. What solvents and conditions are optimal for dissolving this compound?
this compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents like DMF, DCM, or NMP. For coupling reactions, pre-activation with 1-2 equivalents of HOBt or Oxyma Pure in DMF enhances solubility and reaction efficiency. Sonication at 37°C for 10–15 minutes is recommended for stubborn suspensions .
Advanced Research Questions
Q. How can researchers ensure stereochemical integrity when incorporating this compound into peptides?
The D-configuration of Thz must be preserved to avoid racemization. Key strategies include:
- Using low-basicity coupling agents (e.g., DIC/HOAt instead of HBTU) to minimize base-induced epimerization .
- Monitoring reaction progress with chiral HPLC (e.g., Chirobiotic T column) to detect stereochemical deviations .
- Employing circular dichroism (CD) spectroscopy to confirm secondary structure compatibility in final peptides .
Q. What experimental design considerations apply when using this compound in SPPS with challenging sequences?
For aggregation-prone sequences (e.g., β-sheet-forming peptides):
- Incorporate pseudoproline dipeptides (e.g., this compound with Fmoc-L-Ser(tBu)-OH) to disrupt secondary structures .
- Optimize coupling efficiency by increasing equivalents of this compound (2.5–4.0 equiv) and extending reaction times to 2–4 hours .
- Use microwave-assisted SPPS at 50°C to enhance solubility and coupling kinetics .
Q. How can researchers resolve contradictions in reported bioactivity data for D-Thz-containing peptides?
Discrepancies may arise from variations in:
- Deprotection protocols : Incomplete Fmoc removal (e.g., due to insufficient piperidine exposure) can alter peptide conformation .
- Analytical validation : Cross-validate purity and stereochemistry using orthogonal methods (e.g., LC-MS + NMR + CD) .
- Biological assays : Standardize cell-based assays with positive/negative controls (e.g., L-Thz analogs) to isolate stereospecific effects .
Q. What strategies improve the coupling efficiency of this compound in automated peptide synthesizers?
- Pre-activation : Pre-mix this compound with HCTU or PyAOP in DMF for 5 minutes before coupling .
- Solvent additives : Add 0.1 M N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) to suppress diketopiperazine formation .
- Real-time monitoring : Use inline UV monitoring (301 nm for Fmoc removal) to adjust coupling cycles dynamically .
Methodological Best Practices
Q. How to design a study comparing this compound with other non-natural amino acids in peptide therapeutics?
- Objective : Evaluate stability (e.g., serum protease resistance) and binding affinity (e.g., SPR or ITC).
- Controls : Include L-Thz and other D-configured residues (e.g., D-Ala, D-Pro) .
- Data analysis : Use ANOVA with post-hoc Tukey tests to compare group means for significance (p < 0.05) .
Q. What computational tools aid in predicting the conformational impact of D-Thz incorporation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
